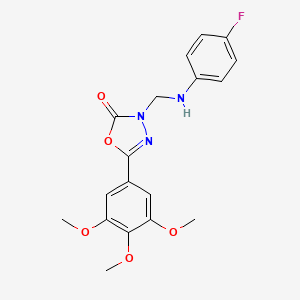
1,3,5-Oxadiazol-2(3H)-one, 3-(((4-fluorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Oxadiazol-2(3H)-one, 3-(((4-fluorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Oxadiazol-2(3H)-one derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, a common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the reaction of hydrazides with carbonyl compounds under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions where a fluorophenylamine is introduced.
Attachment of the trimethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Oxadiazol-2(3H)-one derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of products.
Scientific Research Applications
1,3,5-Oxadiazol-2(3H)-one derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents due to their unique chemical properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Oxadiazol-2(3H)-one derivatives involves interactions with specific molecular targets. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the specific functional groups and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: Similar in structure but with different nitrogen atom positions.
1,2,4-Oxadiazole derivatives: Another isomeric form with distinct properties.
Triazole derivatives: Contain three nitrogen atoms in a five-membered ring, offering different chemical reactivity.
Uniqueness
1,3,5-Oxadiazol-2(3H)-one, 3-(((4-fluorophenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73484-44-3 |
|---|---|
Molecular Formula |
C18H18FN3O5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[(4-fluoroanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C18H18FN3O5/c1-24-14-8-11(9-15(25-2)16(14)26-3)17-21-22(18(23)27-17)10-20-13-6-4-12(19)5-7-13/h4-9,20H,10H2,1-3H3 |
InChI Key |
YBGFMBXWEDJTPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)O2)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


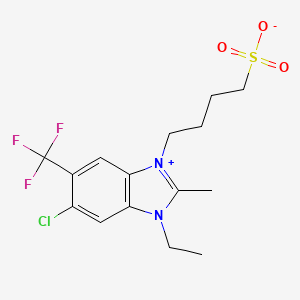
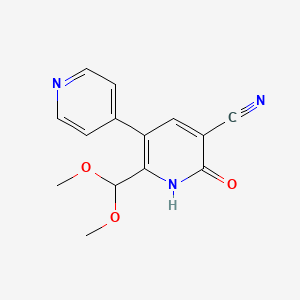
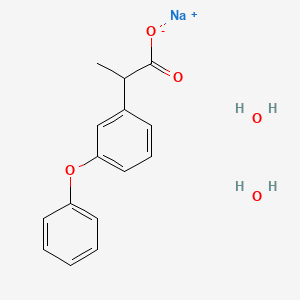
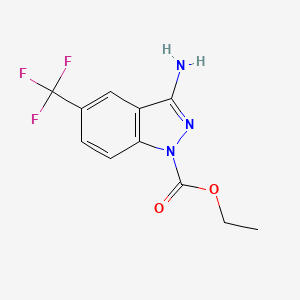
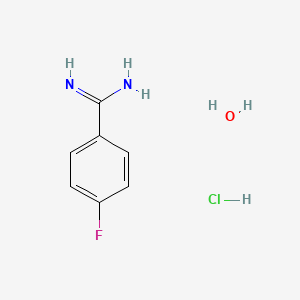
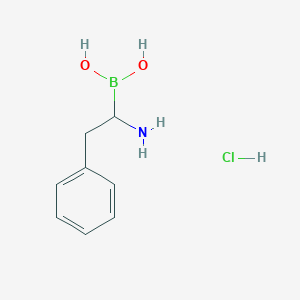
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
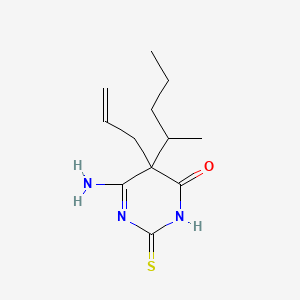
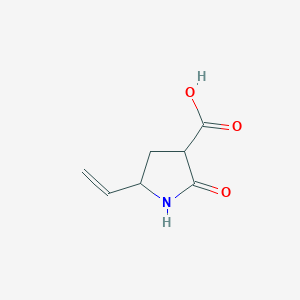


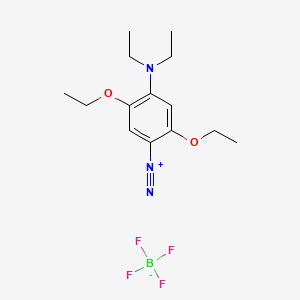
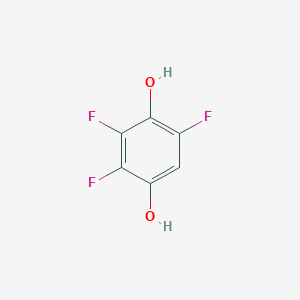
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
